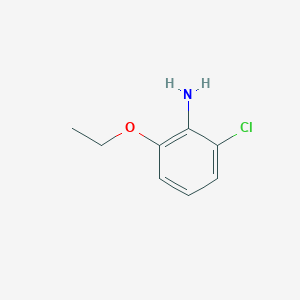

2-Chloro-6-ethoxyaniline

Description

Fundamental Academic Significance of Halogenated Ethoxyanilines

Halogenated anilines, including ethoxyaniline derivatives, are of profound academic and industrial importance. The introduction of halogen atoms into the aniline (B41778) ring is a critical strategy for modulating the compound's reactivity, lipophilicity, and biological activity. researchgate.netwur.nl Halogenation can influence the basicity of the amino group and direct the regioselectivity of further chemical transformations. wikipedia.org These compounds are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. scispace.com

The presence of both a halogen and an ethoxy group, as seen in 2-Chloro-6-ethoxyaniline, offers a dual-functional scaffold. The chlorine atom can participate in cross-coupling reactions, while the amino group is a key site for diazotization and amide bond formation. wikipedia.orgbritannica.com Research into halogenated anilines has revealed their potential as antimicrobial and antibiofilm agents, with the halogen atoms potentially enhancing binding affinity to biological targets through halogen bonding. nih.gov Furthermore, perhalogenated anilines are being explored as bifunctional donors of hydrogen and halogen bonds in the design of cocrystals. acs.org The study of these compounds contributes to a deeper understanding of structure-activity relationships and the rational design of new functional molecules. wur.nl

Historical Trajectories of Research on Substituted Aniline Systems

The history of aniline and its derivatives is deeply intertwined with the birth of the synthetic chemical industry. Aniline was first isolated in 1826 through the distillation of indigo. britannica.comatamanchemicals.com Its journey from a laboratory curiosity to a cornerstone of industrial chemistry began in the mid-19th century. A pivotal moment was William Henry Perkin's accidental discovery of the first synthetic dye, mauveine, in 1856 while attempting to synthesize quinine (B1679958) from aniline. atamanchemicals.commcgill.ca This discovery catalyzed the development of a massive synthetic dye industry, with companies like BASF (Badische Anilin- & Soda-Fabrik) founded on the chemistry of aniline. mcgill.ca

Early research focused on the synthesis and reactions of aniline, leading to the production of a wide array of dyes. atamanchemicals.com The development of methods to prepare substituted anilines, often through the nitration of a substituted benzene (B151609) followed by reduction, expanded the chemical toolbox significantly. wikipedia.org In the late 19th and early 20th centuries, the focus of aniline research broadened to include medicinal applications, with derivatives like acetanilide (B955) and phenacetin (B1679774) being used as analgesics. wikipedia.org The discovery of sulfanilamide, an aniline derivative, as an antibacterial agent in the 1930s marked a new era in medicine. atamanchemicals.com The ongoing exploration of substituted anilines continues to yield new materials and therapeutic agents.

Contemporary Research Landscape and Strategic Importance of 2-Chloro-6-ethoxyaniline

In the contemporary research landscape, 2-Chloro-6-ethoxyaniline is recognized as a valuable intermediate in the synthesis of various organic compounds. Its strategic importance is highlighted in its application as a building block for creating more complex molecules with potential physiological activity. A notable example is its use as an intermediate in the synthesis of compounds for medicines and agrochemicals. google.com

The specific arrangement of the chloro, ethoxy, and amino groups on the benzene ring makes 2-Chloro-6-ethoxyaniline a key precursor for producing 2,6-disubstituted nitrobenzene (B124822) compounds, which are themselves important intermediates in various synthetic pathways. google.com The presence of the ortho-ethoxy group can influence the conformation and reactivity of the molecule, while the chlorine atom provides a site for further functionalization, making it a versatile tool for chemists.

While detailed research findings on the specific reaction kinetics and a broad spectrum of applications for 2-Chloro-6-ethoxyaniline are not widely published, its inclusion in patents for the synthesis of bioactive compounds underscores its relevance in modern organic synthesis. google.com The continued interest in novel substituted anilines for drug discovery and materials science suggests that the strategic importance of 2-Chloro-6-ethoxyaniline is likely to grow as researchers further explore its synthetic potential.

Data Tables

Table 1: Physicochemical Properties of 2-Chloro-6-ethoxyaniline

| Property | Value | Source |

| CAS Number | 1379333-71-7 | fluorochem.co.ukbldpharm.com |

| Molecular Formula | C₈H₁₀ClNO | google.com |

| Molecular Weight | 171.62 g/mol | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Spectroscopic Data for 2-Chloro-6-ethoxyaniline

| Spectrum Type | Data | Source |

| ¹H NMR | Data not available | - |

| ¹³C NMR | Data not available | - |

| IR (Infrared) | Data not available | - |

| Mass Spectrometry | Data not available | - |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZCDUWEZAWMSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 6 Ethoxyaniline

Electrophilic Aromatic Substitution Patterns and Directivity

The susceptibility of 2-Chloro-6-ethoxyaniline to electrophilic aromatic substitution (EAS) is governed by the interplay of the three substituents on the benzene (B151609) ring: the amino (-NH2), chloro (-Cl), and ethoxy (-OC2H5) groups. The directing and activating or deactivating nature of these groups determines the position of attack by an incoming electrophile.

Amino Group (-NH2): This is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair of electrons to participate in resonance, thereby increasing the electron density of the aromatic ring, particularly at the ortho and para positions.

Ethoxy Group (-OC2H5): Similar to the amino group, the ethoxy group is also an activating, ortho, para-director due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. It is a moderately strong activator.

In 2-Chloro-6-ethoxyaniline, the C1 position is bonded to the amino group, C2 to the chloro group, and C6 to the ethoxy group. The available positions for substitution are C3, C4, and C5.

Position C4 (para to the amino group): This position is strongly activated. It is para to the powerful amino directing group and meta to both the chloro and ethoxy groups. The directing effects of the amino and ethoxy groups are synergistic in activating the ring, making this position highly favorable for electrophilic attack.

Position C5 (meta to the amino group): This position is the least likely to be substituted. It is meta to the strongly directing amino and ethoxy groups.

Position C3 (ortho to the amino group): This position is activated by the amino group but is situated between the existing chloro and amino groups, which may introduce significant steric hindrance.

| Substituent Group | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Resonance (Donating) |

| -OC₂H₅ (Ethoxy) | Activating | Ortho, Para | Resonance (Donating) |

| -Cl (Chloro) | Weakly Deactivating | Ortho, Para | Inductive (Withdrawing) |

Nucleophilic Aromatic Substitution Mechanisms on the Aryl Core

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are typically favored on electron-deficient rings. chemistrysteps.comtotal-synthesis.com For 2-Chloro-6-ethoxyaniline, the chlorine atom serves as a potential leaving group. However, the presence of the strongly electron-donating amino and ethoxy groups makes the aryl core electron-rich, thus disfavoring nucleophilic attack.

There are two primary mechanisms for nucleophilic aromatic substitution:

The SNAr (Addition-Elimination) Mechanism: This pathway requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile adds to the ring. libretexts.org In 2-Chloro-6-ethoxyaniline, the ring is activated by electron-donating groups, which would destabilize the Meisenheimer complex, making the SNAr mechanism highly unfavorable under normal conditions.

The Elimination-Addition (Benzyne) Mechanism: This mechanism does not require electron-withdrawing groups but proceeds through a highly reactive benzyne (B1209423) intermediate. It is facilitated by very strong bases, such as sodium amide (NaNH2), which can abstract a proton from the carbon atom adjacent to the one bearing the leaving group. chemistrysteps.com For 2-Chloro-6-ethoxyaniline, a strong base could potentially abstract a proton from the C3 position. Subsequent elimination of the chloride ion would form a benzyne intermediate. The nucleophile would then add to the benzyne, followed by protonation to yield the product. This pathway is plausible only under forcing conditions with exceptionally strong bases.

Given the electronic properties of 2-Chloro-6-ethoxyaniline, nucleophilic aromatic substitution on its aryl core is not a facile process. The electron-rich nature of the ring makes it inherently unreactive towards nucleophiles, and such transformations would require extreme reaction conditions.

Oxidation-Reduction Chemistry of the Aniline (B41778) Moiety

The aniline moiety is highly susceptible to oxidation. The term oxidation describes chemical reactions involving the transfer of electrons from a substance to an oxidizing agent. nih.gov In the context of anilines, oxidation involves the removal of electrons from the nitrogen atom and/or the aromatic ring. This process can be initiated by a wide range of chemical oxidants (e.g., MnO2, bromate (B103136), peroxides) or by electrochemical methods. acs.orgniscpr.res.in

The oxidation of primary aromatic amines typically begins with the formation of an arylamino radical cation via a one-electron transfer. acs.org This initial step is often rate-determining. The resulting radical cation is a key intermediate that can undergo several subsequent reactions, including:

Coupling Reactions: Radical intermediates can couple to form dimers and oligomers. Common coupling modes include N-N coupling to form azo compounds and N-C coupling, which can lead to the formation of complex polymeric materials often observed as colored tars. acs.org

Hydrolysis: In aqueous media, intermediates may be hydrolyzed to form quinones or related structures.

Further Oxidation: The initial products can often be oxidized further, leading to a complex mixture of products.

Aniline itself is known to polymerize upon oxidation, forming polyaniline, a conductive polymer. nih.gov Substituted anilines exhibit varied reactivity depending on the electronic nature of the substituents. Electron-donating groups, like the ethoxy and amino groups in 2-Chloro-6-ethoxyaniline, increase the electron density of the molecule, making it more susceptible to oxidation (i.e., they lower the oxidation potential).

Kinetic studies of the oxidation of substituted anilines provide insight into the reaction mechanism and the influence of substituents on the reaction rate. The rate of oxidation is highly dependent on factors such as the nature of the oxidant, pH, and solvent. acs.org

For instance, studies on the oxidation of various substituted anilines by potassium bromate in an acidic medium show that the reaction is first order with respect to both the aniline and the oxidant. niscpr.res.in The proposed mechanism involves the formation of an aniline-bromate complex in a pre-equilibrium step, followed by its decomposition in the rate-determining step. niscpr.res.in Research indicates that electron-withdrawing groups accelerate the reaction, which is consistent with a mechanism where the anilinium ion is the reactive species. niscpr.res.in

The table below presents kinetic and thermodynamic parameters for the oxidation of several substituted anilines by bromate, illustrating the effect of substituents on the reaction. Although data for 2-Chloro-6-ethoxyaniline is not available, the values for related compounds demonstrate the general trends. Electron-donating groups like -CH3 and -OCH3 generally decrease the rate in this specific reaction system, while electron-withdrawing groups like -NO2 increase it.

| Substituent | k x 10³ (min⁻¹) | Eₐ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (e.u.) |

|---|---|---|---|---|

| H | 1.40 | 13.63 | 13.01 | -27.18 |

| p-CH₃ | 0.96 | 11.69 | 11.07 | -34.42 |

| p-OCH₃ | 0.60 | 11.92 | 11.30 | -34.34 |

| p-Cl | 2.11 | 12.83 | 12.21 | -29.17 |

| m-NO₂ | 2.80 | 13.40 | 12.78 | -26.82 |

Data adapted from a kinetic study on the oxidation of anilines by bromate ion. niscpr.res.in

Elucidation of Reaction Kinetics and Associated Thermodynamic Parameters

The study of reaction kinetics provides quantitative information about reaction rates, while thermodynamics describes the energy changes that occur during a reaction. Key thermodynamic parameters derived from kinetic studies include the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for reactants to transform into products.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order when reactants form the transition state. A negative value suggests a more ordered transition state compared to the reactants. orientjchem.org

Gibbs Free Energy of Activation (ΔG‡): Combines the enthalpy and entropy effects and is the ultimate determinant of the reaction rate at a given temperature.

Kinetic investigations into the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate, for example, have shown that the reactions are first order in aniline, the oxidant, and H+. orientjchem.org The negative values for the entropy of activation in these studies support the formation of a structured activated complex in the rate-determining step. orientjchem.org

The following table presents activation parameters for the oxidation of various anilines, which helps in understanding the energetic and entropic factors controlling these reactions. The negative ΔS‡ values across the series are indicative of a bimolecular rate-determining step, leading to a more ordered transition state.

| Substituent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) |

|---|---|---|---|

| H | 48.97 | 139.73 | 90.64 |

| m-CH₃ | 52.89 | 127.34 | 90.87 |

| m-OCH₃ | 54.76 | 121.78 | 91.07 |

| m-Cl | 41.97 | 161.46 | 90.13 |

| m-NO₂ | 36.72 | 176.43 | 89.36 |

Data adapted from a study on the oxidation of meta-substituted anilines. orientjchem.org

Intramolecular and Intermolecular Rearrangement Pathways

Anilines and their derivatives can participate in several rearrangement reactions, which involve the migration of a group from one atom to another within the same molecule (intramolecular) or between different molecules (intermolecular).

Bamberger Rearrangement: This is an acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de If 2-Chloro-6-ethoxyaniline were to be converted to its corresponding N-hydroxylamine derivative, treatment with a strong aqueous acid could potentially lead to a rearranged aminophenol. The reaction proceeds through a nitrenium ion intermediate. wiley-vch.de

Hofmann-Martius Rearrangement: This reaction involves the thermal or acid-catalyzed rearrangement of N-alkylanilinium halides to ortho- and para-alkylanilines. This rearrangement is primarily relevant for N-substituted derivatives of 2-Chloro-6-ethoxyaniline.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another, or from a side chain onto the ring. A variant of this reaction can be used to convert phenols into anilines.

Hofmann and Curtius Rearrangements: These are not rearrangements of anilines themselves but are important synthetic routes to them. The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. chemistrysteps.com The Curtius rearrangement achieves a similar transformation starting from an acyl azide. libretexts.org These reactions could be used to synthesize anilines with substitution patterns that are difficult to achieve through direct substitution. The rearrangement step in both reactions is intramolecular. masterorganicchemistry.com

For 2-Chloro-6-ethoxyaniline itself, the most directly relevant potential rearrangement would be the Bamberger rearrangement of its N-hydroxylamine precursor. Other rearrangements would require prior functionalization to an appropriate substrate (e.g., N-alkylation for the Hofmann-Martius rearrangement).

Derivative Chemistry and Complex Molecular Synthesis Utilizing 2 Chloro 6 Ethoxyaniline

Formation and Characterization of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. This reaction is often acid-catalyzed and involves the elimination of a water molecule.

The general characterization of Schiff bases relies on spectroscopic methods. In Infrared (IR) spectroscopy, the formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration, typically in the range of 1690-1640 cm⁻¹. ¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to identify the proton attached to the imine carbon, which usually appears as a singlet in the δ 8.0-10.0 ppm region. ¹³C-NMR spectroscopy will show a signal for the imine carbon in the range of δ 160-190 ppm.

Methodological Variations and Yield Enhancement Strategies in Imine Formation

Several strategies can be employed to enhance the yield and efficiency of imine synthesis. Methodological variations often focus on the effective removal of the water byproduct to drive the reaction equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, adding dehydrating agents like molecular sieves or magnesium sulfate, or performing the reaction in a solvent that azeotropically removes water.

Catalysis plays a crucial role in yield enhancement. Both Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, titanium tetrachloride) can be used to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine. In some cases, the reaction can be accelerated using microwave irradiation, which often leads to shorter reaction times and higher yields. The choice of solvent can also impact the reaction outcome, with solvents like ethanol, methanol, and toluene (B28343) being commonly used.

Synthesis of Fused Heterocyclic Systems Incorporating the 2-Chloro-6-ethoxyaniline Framework

While no specific examples utilizing 2-Chloro-6-ethoxyaniline were found, substituted anilines are fundamental building blocks for a wide array of fused heterocyclic systems. The electronic and steric properties of the substituents on the aniline (B41778) ring can significantly influence the course and outcome of these cyclization reactions.

Quinoline and Isoquinoline (B145761) Derivative Synthesis

Quinolines are bicyclic aromatic heterocycles composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Several named reactions are employed for their synthesis, often starting from anilines.

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone under acidic conditions.

Doebner-von Miller Reaction: This method uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of a strong acid.

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group.

Skraup Synthesis: This is a classic method where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822).

Isoquinolines are isomers of quinolines with the nitrogen atom at position 2. Common synthetic routes include:

Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamides using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride, followed by dehydrogenation.

Pomeranz-Fritsch Reaction: This reaction uses a benzaldehyde (B42025) and an aminoacetal to form the isoquinoline ring system under acidic conditions.

Benzothiazole and Oxadiazole System Construction

Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole (B1198619) ring. The most common synthetic route involves the condensation of a 2-aminothiophenol (B119425) with a carboxylic acid, aldehyde, or acyl chloride. Oxidative cyclization of thioanilides is another established method.

Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. There are several isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), each with distinct synthetic pathways. For example, 1,3,4-oxadiazoles are often prepared by the dehydration of diacylhydrazines using reagents like phosphorus oxychloride or thionyl chloride. 1,2,4-Oxadiazoles can be synthesized from the reaction of amidoximes with acylating agents followed by cyclization.

Generation of Propargylamine and Hydrazone Derivatives

Propargylamines are compounds containing an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH₂ group). A prevalent method for their synthesis is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, a one-pot, three-component reaction catalyzed by various transition metals, most commonly copper salts. This reaction forms a C-C and a C-N bond in a single step.

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are formed by the reaction of an aldehyde or ketone with hydrazine (B178648). Substituted hydrazines can also be used to produce substituted hydrazones. The reaction is typically a condensation reaction where a molecule of water is eliminated.

Role in Multi-Component Reaction Architectures

Multi-component reactions (MCRs) are one-pot reactions where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. Anilines are frequently used as the amine component in several well-known MCRs.

Ugi Reaction: A four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide.

Passerini Reaction: A three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.

Mannich Reaction: A three-component reaction involving an active hydrogen compound, an aldehyde (usually formaldehyde), and a primary or secondary amine or ammonia (B1221849) to form a β-amino carbonyl compound known as a Mannich base.

While 2-Chloro-6-ethoxyaniline could theoretically participate as the amine component in these reactions, no specific instances have been reported in the surveyed scientific literature.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Ethoxyaniline

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Mode Analysis

Expected Vibrational Modes:

N-H Vibrations: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending (scissoring) vibrations would be expected around 1600 cm⁻¹.

C-H Vibrations: The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹. The ethoxy group (-OCH₂CH₃) would have characteristic aliphatic C-H stretching vibrations between 2850 and 3000 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage would produce a strong C-O stretching band, typically in the 1200-1275 cm⁻¹ region for the aryl-O bond and around 1075-1150 cm⁻¹ for the alkyl-O bond.

C-N Stretching: The stretching vibration of the C-N bond attached to the aromatic ring is expected in the 1250-1380 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine bond would give rise to a stretching vibration in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring would display characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

A complete analysis would involve the assignment of all observed bands in the FT-IR and FT-Raman spectra to specific vibrational modes of the molecule, supported by computational calculations. nih.govresearchgate.net

Data Table (Hypothetical):

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (FT-Raman) |

| N-H Asymmetric Stretch | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | Medium |

| N-H Scissoring | ~1620 | Strong | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-N Stretch | ~1300 | Strong | Medium |

| Aryl C-O Stretch | ~1250 | Strong | Medium |

| C-Cl Stretch | ~750 | Strong | Medium |

Note: This table is a hypothetical representation of expected data. No experimental data was found.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 2-Chloro-6-ethoxyaniline would provide information on the number of different types of protons, their chemical environment, and their connectivity.

Aromatic Protons: The three protons on the benzene ring would appear in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) would confirm the 1,2,3-substitution pattern.

Amine Protons: The -NH₂ protons would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Ethoxy Protons: The ethoxy group would show a quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group. The quartet would be downfield due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment.

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbons directly attached to the chloro, ethoxy, and amino groups (C1, C2, and C6) would have their chemical shifts significantly influenced by these substituents.

Ethoxy Carbons: Two signals would correspond to the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethoxy group.

A detailed analysis, potentially including 2D NMR techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals to their respective atoms in the molecule. researchgate.netrsc.orgresearchgate.net

Data Table (Hypothetical):

¹H NMR (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | t | 1H | Ar-H |

| ~6.7-6.9 | d | 2H | Ar-H |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~3.8 | br s | 2H | -NH₂ |

¹³C NMR (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~145 | C-O |

| ~138 | C-N |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | C-Cl |

| ~115 | Ar-CH |

| ~64 | -OCH₂CH₃ |

Note: This table is a hypothetical representation of expected data. No experimental data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 2-Chloro-6-ethoxyaniline, the spectrum would be characteristic of a substituted benzene ring.

The presence of the aniline (B41778) and ethoxy groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The spectrum would likely show primary and secondary absorption bands related to π → π* transitions within the aromatic system. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) would provide insights into the extent of conjugation and the electronic effects of the substituents. researchgate.netresearchgate.net

Data Table (Hypothetical):

| Solvent | λ_max 1 (nm) | ε_max 1 (L mol⁻¹ cm⁻¹) | λ_max 2 (nm) | ε_max 2 (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~240 | ~10,000 | ~290 | ~2,500 | π → π* |

Note: This table is a hypothetical representation of expected data. No experimental data was found.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Weight Determination:

High-resolution mass spectrometry (HRMS) would provide a very accurate mass of the molecular ion ([M]⁺), allowing for the confirmation of the elemental formula (C₈H₁₀ClNO). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic M+2 peak with about one-third the intensity of the molecular ion peak. libretexts.org

Fragmentation Pattern:

Electron ionization (EI) mass spectrometry would cause the 2-Chloro-6-ethoxyaniline molecule to fragment in a predictable manner. The analysis of these fragments helps to confirm the structure.

Alpha-Cleavage: Cleavage of the ethyl group from the ethoxy moiety would be a likely fragmentation pathway.

Loss of Halogen: The loss of a chlorine radical is a common fragmentation pathway for chlorinated aromatic compounds. nih.gov

Other Fragmentations: Other potential fragmentations include the loss of small neutral molecules like ethylene (B1197577) (from the ethoxy group) or HCN from the ring.

The relative abundance of the fragment ions would be plotted against their mass-to-charge ratio (m/z) to generate the mass spectrum.

Data Table (Hypothetical):

| m/z | Relative Intensity (%) | Possible Fragment |

| 171/173 | 100 / 33 | [M]⁺ |

| 142/144 | 40 / 13 | [M - C₂H₅]⁺ |

| 136 | 25 | [M - Cl]⁺ |

| 108 | 30 | [M - Cl - C₂H₄]⁺ |

Note: This table is a hypothetical representation of expected data. No experimental data was found.

Theoretical and Computational Chemistry of 2 Chloro 6 Ethoxyaniline

Density Functional Theory (DFT) Applications for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-Chloro-6-ethoxyaniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its optimized ground state geometry. orientjchem.orgnih.gov This process finds the lowest energy conformation of the molecule, providing key structural parameters like bond lengths, bond angles, and dihedral angles. The resulting electronic structure is fundamental for deriving various chemical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, correlating with nucleophilicity. youtube.com

LUMO: Represents the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, correlating with electrophilicity. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net

For 2-Chloro-6-ethoxyaniline, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom of the amino group, reflecting their electron-rich nature. The LUMO would likely be distributed across the aromatic system, influenced by the electron-withdrawing chloro group.

Table 1: Illustrative Frontier Molecular Orbital Parameters for 2-Chloro-6-ethoxyaniline Note: These values are hypothetical and serve to illustrate the typical output of a DFT calculation.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.87 |

| LUMO Energy (ELUMO) | -1.25 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu

This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.gov By examining the interactions between filled (donor) and vacant (acceptor) NBOs, one can determine their energetic significance. The second-order perturbation theory analysis of the Fock matrix within NBO is commonly used to estimate the stabilization energy E(2) associated with these interactions. orientjchem.orglongdom.org A higher E(2) value indicates a stronger interaction.

For 2-Chloro-6-ethoxyaniline, key interactions would include:

Delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions between the C-H or C-C σ bonds of the ethoxy group and the ring's π* orbitals.

Interactions involving the lone pairs of the chlorine and oxygen atoms with adjacent antibonding orbitals.

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory for 2-Chloro-6-ethoxyaniline Note: This table presents hypothetical examples of significant donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (Caromatic-Caromatic) | 45.8 |

| LP (O) | σ* (Caromatic-Cethyl) | 5.2 |

Calculation of Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

The key global reactivity descriptors are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO acs.org

Electron Affinity (A) ≈ -ELUMO acs.org

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 researchgate.net

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 nih.gov

Chemical Potential (μ) = -χ ≈ (EHOMO + ELUMO) / 2 researchgate.net

Global Electrophilicity Index (ω) = μ² / (2η) acs.orgresearchgate.net

Hardness (η) measures resistance to change in electron distribution, while softness (S) is the reciprocal of hardness. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. researchgate.net Local reactivity descriptors, such as Fukui functions, can also be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 3: Illustrative Global Reactivity Descriptors for 2-Chloro-6-ethoxyaniline Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 1.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.87 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.31 |

| Chemical Softness (S) | 0.216 |

| Electronegativity (χ) | 3.56 |

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic characteristics.

Simulation of Vibrational Spectra and Comparison with Experimental Data

DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. nih.gov The resulting theoretical vibrational spectrum (Infrared and Raman) can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison aids in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups.

It is common for theoretical frequencies calculated in the gaseous phase to be slightly higher than experimental frequencies measured in the solid or liquid phase. Therefore, the computed wavenumbers are often scaled by an empirical factor to improve the agreement with experimental data. nih.gov A detailed comparison can confirm the optimized geometry and provide a deeper understanding of the molecule's vibrational dynamics. For 2-Chloro-6-ethoxyaniline, characteristic vibrational modes would include N-H stretching, C-O-C stretching of the ethoxy group, C-Cl stretching, and various aromatic C-H and C=C vibrations.

Table 4: Illustrative Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) for 2-Chloro-6-ethoxyaniline

| Vibrational Mode Assignment | Calculated (Scaled) Wavenumber | Experimental Wavenumber |

|---|---|---|

| N-H Asymmetric Stretch | 3455 | 3450 |

| N-H Symmetric Stretch | 3370 | 3365 |

| Aromatic C-H Stretch | 3065 | 3062 |

| C-O-C Asymmetric Stretch | 1255 | 1250 |

Prediction of NMR Chemical Shifts via Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. rsc.orgresearchgate.net The process involves first optimizing the molecular geometry and then performing the GIAO calculation on that structure to obtain the isotropic magnetic shielding tensors. researchgate.net

The theoretical chemical shifts are then calculated relative to a reference standard, typically Tetramethylsilane (TMS), using the same level of theory. conicet.gov.ar By comparing the calculated chemical shifts with experimental NMR data, the structural assignment of the molecule can be unequivocally confirmed. researchgate.net This method is powerful for distinguishing between isomers and elucidating complex molecular structures.

Table 5: Illustrative Comparison of GIAO-Calculated and Hypothetical Experimental NMR Chemical Shifts (ppm) for 2-Chloro-6-ethoxyaniline

| Atom | Calculated Chemical Shift (δ) | Experimental Chemical Shift (δ) |

|---|---|---|

| ¹³C NMR | ||

| C-NH₂ | 145.2 | 145.0 |

| C-Cl | 120.5 | 120.3 |

| C-O | 150.1 | 149.8 |

| O-C H₂-CH₃ | 64.8 | 64.5 |

| O-CH₂-C H₃ | 14.9 | 14.7 |

| ¹H NMR | ||

| NH₂ | 4.55 | 4.50 |

| Aromatic H | 6.70 - 7.10 | 6.65 - 7.05 |

| O-C H₂-CH₃ | 4.10 (quartet) | 4.05 (quartet) |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule.

In the case of 2-Chloro-6-ethoxyaniline, the MEP map would highlight the regions of negative and positive electrostatic potential. The nitrogen atom of the amino group (-NH2) and the oxygen atom of the ethoxy group (-OCH2CH3) are expected to be regions of high electron density, appearing as red or yellow on the MEP map. These sites would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient, represented by blue or green colors, indicating sites for potential nucleophilic attack. The presence of the electron-withdrawing chlorine atom would also influence the charge distribution on the aromatic ring.

Interactive Data Table: Predicted MEP Regions of 2-Chloro-6-ethoxyaniline

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Amino Group (Nitrogen) | Negative | Electrophilic Attack |

| Ethoxy Group (Oxygen) | Negative | Electrophilic Attack |

| Aromatic Ring (near Cl) | Slightly Positive | Nucleophilic Attack |

| Amino Group (Hydrogens) | Positive | Nucleophilic Attack |

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its molecular polarizability and hyperpolarizability. Computational methods can be employed to calculate these properties.

Interactive Data Table: Theoretical NLO Properties of Substituted Anilines

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| Aniline | 1.53 | 0.45 x 10^-30 |

| 4-Nitroaniline | 6.2 | 34.5 x 10^-30 |

| 2-Chloro-6-ethoxyaniline (Estimated) | ~2-4 | ~5-15 x 10^-30 |

Note: The values for 2-Chloro-6-ethoxyaniline are estimations based on trends observed in related molecules and are for illustrative purposes.

Potential Energy Surface (PES) Scans for Conformational Landscapes and Tautomerism

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule and identify its stable conformers and the energy barriers between them. This is particularly important for flexible molecules like 2-Chloro-6-ethoxyaniline, which has rotatable bonds associated with the ethoxy and amino groups.

A PES scan for 2-Chloro-6-ethoxyaniline would typically involve systematically rotating the dihedral angles of the C-O bond of the ethoxy group and the C-N bond of the amino group and calculating the energy at each step. This would reveal the most stable orientations of these substituents relative to the aromatic ring and the chlorine atom. The steric hindrance between the ortho-substituents (chloro and ethoxy groups) and the amino group is expected to play a significant role in determining the preferred conformation.

Furthermore, PES scans can be utilized to investigate the possibility of tautomerism. For anilines, imine-enamine tautomerism is a possibility, although the aromatic amine form is generally much more stable. A computational PES scan could quantify the energy difference between the aniline and any potential tautomeric forms, providing insight into their relative populations at equilibrium.

Interactive Data Table: Hypothetical Conformational Analysis of 2-Chloro-6-ethoxyaniline

| Dihedral Angle (C-C-O-C) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Conformer Stability |

| 0° | 0° | High | Unstable (Steric Hindrance) |

| 90° | 0° | Moderate | Metastable |

| 180° | 0° | Low | Stable |

| 90° | 90° | Low | Stable |

Note: This table presents a simplified and hypothetical representation of a PES scan for illustrative purposes.

Supramolecular Chemistry and Crystal Engineering of 2 Chloro 6 Ethoxyaniline Systems

Analysis of Intermolecular Interactions and Hydrogen Bonding Motifs in Crystalline Phases

In the absence of an experimentally determined crystal structure for 2-Chloro-6-ethoxyaniline, we can predict the likely intermolecular interactions and hydrogen bonding motifs based on its molecular structure. The primary functional groups capable of engaging in significant non-covalent interactions are the amine (-NH2) group, the ethoxy (-OCH2CH3) group, the chloro (-Cl) group, and the aromatic ring.

The amine group is a potent hydrogen bond donor, capable of forming N-H···A bonds, where 'A' is a hydrogen bond acceptor. The lone pairs on the nitrogen atom also allow it to act as a hydrogen bond acceptor (D-H···N), although this is less common for primary anilines. The oxygen atom of the ethoxy group is a primary hydrogen bond acceptor (D-H···O). The chlorine atom can act as a weak hydrogen bond acceptor (D-H···Cl). Furthermore, the aromatic ring can participate in π-π stacking and C-H···π interactions.

Given these functionalities, several hydrogen bonding motifs can be anticipated in the crystalline phase of 2-Chloro-6-ethoxyaniline. It is highly probable that the dominant interactions will involve the amine group. In many crystalline anilines, N-H···N hydrogen bonds are observed, leading to the formation of chains or dimers. researchgate.net However, the presence of the ethoxy group provides a strong alternative acceptor site. Therefore, N-H···O hydrogen bonds between the amine and ethoxy groups of neighboring molecules are also highly likely.

Table 1: Predicted Intermolecular Interactions and Hydrogen Bonding Motifs in Crystalline 2-Chloro-6-ethoxyaniline

| Interaction Type | Donor | Acceptor | Predicted Motif |

| Hydrogen Bond | N-H (amine) | N (amine) | Catemeric chains or dimers |

| Hydrogen Bond | N-H (amine) | O (ethoxy) | Chains or discrete assemblies |

| Hydrogen Bond | C-H (aromatic) | O (ethoxy) | Network stabilization |

| Hydrogen Bond | C-H (aromatic) | Cl (chloro) | Weak stabilizing interactions |

| Halogen Bond | C-Cl | N/O | Possible directional interactions |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Offset or parallel-displaced stacks |

| C-H···π Interaction | C-H (alkyl/aromatic) | Aromatic Ring | T-shaped or parallel-displaced arrangements |

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, melting point, and stability, without altering the chemical structure of the active pharmaceutical ingredient (API). tbzmed.ac.ir For 2-Chloro-6-ethoxyaniline, co-crystallization could be employed to create novel solid forms with tailored properties.

The selection of a suitable co-former is critical for successful co-crystal formation. Co-formers are typically molecules that can form robust supramolecular synthons with the target molecule. Given the functional groups in 2-Chloro-6-ethoxyaniline, a variety of co-formers could be considered.

Carboxylic Acids: These are excellent co-formers for anilines due to the high probability of forming a robust N-H···O hydrogen bond between the aniline's amine group and the carboxylic acid's hydroxyl group, or an O-H···N bond. This interaction is a well-established and predictable supramolecular synthon.

Amides: Primary and secondary amides can act as both hydrogen bond donors and acceptors, potentially forming hydrogen bonds with the amine and ethoxy groups of 2-Chloro-6-ethoxyaniline.

Other Hydrogen Bond Donors/Acceptors: Molecules containing hydroxyl groups (alcohols, phenols) or other nitrogen-containing heterocycles could also be effective co-formers.

The formation of co-crystals can be achieved through various methods, including solution crystallization, grinding (neat or liquid-assisted), and slurry crystallization. tbzmed.ac.ir The choice of method can influence the resulting polymorphic form of the co-crystal.

Table 2: Potential Co-formers for 2-Chloro-6-ethoxyaniline and Their Rationale

| Co-former Class | Example Co-formers | Rationale for Interaction |

| Carboxylic Acids | Benzoic acid, Adipic acid | Formation of robust N-H···O or O-H···N hydrogen bonds with the amine group. |

| Amides | Nicotinamide, Isonicotinamide | Potential for N-H···O and N-H···N hydrogen bonding with the amine and ethoxy groups. |

| Phenols | Resorcinol, Hydroquinone | O-H group can act as a hydrogen bond donor to the amine or ethoxy groups. |

| N-Heterocycles | Pyridine (B92270), Pyrazine | Nitrogen atoms can act as hydrogen bond acceptors for the amine group. |

Self-Assembly Principles in the Formation of Supramolecular Architectures

The spontaneous organization of molecules into ordered structures is known as self-assembly, a process driven by the minimization of free energy through the formation of non-covalent interactions. For 2-Chloro-6-ethoxyaniline, the principles of self-assembly would be dictated by the hierarchy and directionality of the intermolecular forces at play.

The formation of a crystalline solid is in itself a self-assembly process. In solution, the individual molecules of 2-Chloro-6-ethoxyaniline would tumble and diffuse randomly. As the concentration increases or the temperature decreases, the molecules will begin to associate through the formation of the intermolecular bonds detailed in section 7.1. The most stable interactions will form first, likely the N-H···N or N-H···O hydrogen bonds, leading to the formation of small aggregates. These aggregates will then grow and organize into a three-dimensional lattice, driven by weaker interactions such as C-H···π and van der Waals forces.

The final supramolecular architecture will be the one that satisfies the energetic requirements of all the intermolecular interactions and the steric demands of the molecular shape. The presence of the two different ortho substituents in 2-Chloro-6-ethoxyaniline adds a layer of complexity to the self-assembly process, as it reduces the symmetry of the molecule and may lead to more complex packing arrangements compared to simpler anilines.

Design and Synthesis of Functional Crystalline Materials through Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is the foundation for the design of functional crystalline materials. By understanding the recognition patterns of 2-Chloro-6-ethoxyaniline, it is possible to design and synthesize crystalline materials with specific functions.

For instance, by co-crystallizing 2-Chloro-6-ethoxyaniline with a molecule that has complementary hydrogen bonding sites and a specific functional property (e.g., a chromophore for optical applications), it may be possible to create a new material that incorporates both components in a well-defined, ordered arrangement. The properties of this new material would be a product of the individual components and their specific arrangement in the crystal lattice.

Furthermore, the aniline (B41778) backbone of 2-Chloro-6-ethoxyaniline could be a precursor for the synthesis of more complex molecules that can be used as building blocks for functional materials. For example, oligoanilines are known to self-assemble into conductive nanowires. nih.govacs.org By incorporating 2-Chloro-6-ethoxyaniline into such oligomeric structures, it might be possible to tune the electronic properties and self-assembly behavior of the resulting materials.

Emerging Research Frontiers and Future Academic Perspectives for 2 Chloro 6 Ethoxyaniline

Development of Novel Catalytic Systems for 2-Chloro-6-ethoxyaniline Transformations

The development of efficient and selective catalytic systems is a cornerstone of modern synthetic chemistry. For 2-Chloro-6-ethoxyaniline, future research will likely focus on catalytic transformations that selectively modify the aniline (B41778) core, opening pathways to novel derivatives with valuable properties.

Detailed research into the catalytic hydrogenation of related compounds provides a strong starting point. For instance, the hydrogenation of 2-chloro-6-nitrotoluene (B1664060) to 3-chloro-2-methylaniline (B42847) has been successfully achieved using a Palladium on carbon (Pd/C) catalyst. researchgate.net This process demonstrates high selectivity, minimizing dehalogenation, which is a common side reaction. researchgate.net A patent for the preparation of 2-chloro and 2,6-dichloroanilines also highlights the use of supported noble metal catalysts for the selective reduction of bromo substituents. google.com

Future investigations for 2-Chloro-6-ethoxyaniline could explore a range of catalytic systems, including:

Homogeneous Catalysis: Utilizing transition metal complexes (e.g., with palladium, rhodium, or iridium) could enable a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) at the chloro-position or C-H functionalization of the aromatic ring.

Heterogeneous Catalysis: Developing novel solid-supported catalysts could offer advantages in terms of reusability and ease of product purification. Research could focus on encapsulating metal nanoparticles within porous supports to enhance stability and selectivity.

Biocatalysis: The use of enzymes (e.g., transaminases, oxidases) could provide highly selective and environmentally benign routes to chiral derivatives of 2-Chloro-6-ethoxyaniline, which are often of interest in pharmaceutical and agrochemical research.

A key challenge will be to achieve high regioselectivity, given the multiple reactive sites on the 2-Chloro-6-ethoxyaniline molecule. The interplay between the directing effects of the amino, chloro, and ethoxy groups will be a fertile ground for academic inquiry.

| Catalyst Type | Potential Transformation | Key Research Focus |

| Homogeneous | Cross-coupling, C-H activation | Ligand design for selectivity |

| Heterogeneous | Selective hydrogenation, oxidation | Catalyst stability and reusability |

| Biocatalytic | Asymmetric synthesis | Enzyme discovery and engineering |

Exploration of Advanced Material Science Applications of 2-Chloro-6-ethoxyaniline-Derived Polymers and Frameworks

Polyanilines and their derivatives are a well-studied class of conducting polymers with applications in various fields. The substituents on the aniline monomer play a crucial role in determining the properties of the resulting polymer. The copolymerization of aniline with m-chloroaniline has been shown to influence the solubility and conductivity of the resulting material. conicet.gov.ar

Future research could explore the synthesis and characterization of polymers and frameworks derived from 2-Chloro-6-ethoxyaniline. The presence of both a chloro and an ethoxy group is anticipated to impart unique properties to the resulting materials.

Potential Research Directions:

Conducting Polymers: The electropolymerization of 2-Chloro-6-ethoxyaniline could lead to novel conducting polymers. The steric hindrance from the ortho-substituents might affect the polymerization process and the final polymer structure, potentially leading to materials with tailored electronic and optical properties. Studies on other ortho-substituted anilines have shown that the nature of the substituent influences the surface morphology and sensitivity of the resulting polymer films, which can be utilized in chemical sensor design.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The amino group of 2-Chloro-6-ethoxyaniline can serve as a linking site for the construction of porous crystalline materials like MOFs and COFs. These materials could be investigated for applications in gas storage, separation, and catalysis. The functional groups on the aniline unit could be used to tune the pore environment and functionality of the framework.

High-Performance Polymers: Incorporation of 2-Chloro-6-ethoxyaniline as a monomer in the synthesis of polyimides, polyamides, or polyurethanes could lead to materials with enhanced thermal stability, flame retardancy (due to the chlorine atom), and specific solubility characteristics.

| Material Type | Potential Application | Key Properties to Investigate |

| Conducting Polymers | Chemical sensors, anti-corrosion coatings | Electrical conductivity, morphology, solubility |

| MOFs/COFs | Gas storage, catalysis, separation | Porosity, surface area, thermal stability |

| High-Performance Polymers | Aerospace, electronics | Thermal stability, flame retardancy, mechanical strength |

Application of Machine Learning and Artificial Intelligence in Predictive Chemical Design for Substituted Anilines

The vast chemical space of substituted anilines presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and design of new molecules with desired properties, bypassing the need for extensive trial-and-error synthesis and testing.

For 2-Chloro-6-ethoxyaniline and its derivatives, ML and AI could be applied in several ways:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: By training ML models on datasets of known substituted anilines and their properties, it is possible to predict the biological activity, toxicity, or physicochemical properties of novel derivatives of 2-Chloro-6-ethoxyaniline. vanderbilt.edunih.gov This can help prioritize synthetic targets for applications in drug discovery or materials science.

Predictive Synthesis and Retrosynthesis: AI-powered tools can predict the most efficient synthetic routes to novel 2-Chloro-6-ethoxyaniline derivatives. nih.gov By analyzing vast reaction databases, these tools can suggest optimal reagents, catalysts, and reaction conditions, saving significant time and resources in the lab. Generative AI models can even propose new molecular structures with desired properties along with a plausible synthetic route. youtube.com

Virtual Screening: ML models can be used to virtually screen large libraries of virtual compounds derived from 2-Chloro-6-ethoxyaniline for their potential to interact with a specific biological target or to possess certain material properties. vanderbilt.edu

The development of robust and accurate ML models will depend on the availability of high-quality data for a diverse set of substituted anilines.

| AI/ML Application | Objective | Required Data |

| QSAR/QSPR | Predict biological activity and physicochemical properties | Molecular structures and corresponding experimental data |

| Predictive Synthesis | Design efficient synthetic routes | Large databases of chemical reactions |

| Virtual Screening | Identify promising candidates from large virtual libraries | 3D structures of targets and ligands, property data |

Discovery of Unprecedented Reaction Pathways and Mechanistic Insights

The exploration of novel reaction pathways for the synthesis and transformation of substituted anilines is a continuous endeavor in organic chemistry. For 2-Chloro-6-ethoxyaniline, future research could uncover unprecedented reactivity and provide deeper mechanistic insights.

Recent advancements in the synthesis of substituted anilines include the development of gold-catalyzed three-component reactions that allow for a modular synthesis of a variety of aniline derivatives. documentsdelivered.comresearchgate.net Such strategies could be adapted to create complex molecules from simple precursors, with 2-Chloro-6-ethoxyaniline potentially serving as a key building block or a target for synthesis.

Future research in this area could focus on:

Domino and Multicomponent Reactions: Designing novel one-pot reactions that involve 2-Chloro-6-ethoxyaniline as a reactant could lead to the efficient construction of complex molecular architectures. These reactions are highly atom-economical and can significantly reduce the number of synthetic steps.

Photoredox and Electrocatalysis: The use of light or electricity to drive chemical reactions can open up new avenues for the functionalization of 2-Chloro-6-ethoxyaniline. These methods often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods.

Mechanistic Studies: A detailed investigation of the reaction mechanisms of transformations involving 2-Chloro-6-ethoxyaniline using a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational chemistry will be crucial for understanding and controlling its reactivity. This knowledge can then be used to design more efficient and selective synthetic methods.

The unique electronic and steric properties conferred by the combination of the chloro, ethoxy, and amino groups on the aniline ring make 2-Chloro-6-ethoxyaniline an intriguing substrate for the discovery of new and unexpected chemical reactivity.

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-ethoxyaniline, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves halogenation and ethoxylation steps. A common approach is the reduction of a nitro precursor (e.g., 2-chloro-6-ethoxy-nitrobenzene) using iron powder in acidic conditions (HCl) or catalytic hydrogenation with palladium on carbon . For higher yields, optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, hydrogenation at 60°C under 3 atm H₂ with 5% Pd/C in ethanol achieves >85% conversion.

Q. What spectroscopic techniques are most effective for characterizing 2-Chloro-6-ethoxyaniline, and what key spectral features should researchers look for?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 6.5–7.2 ppm (split due to chlorine and ethoxy substituents) and a singlet for the NH₂ group (~δ 4.5–5.0 ppm, exchangeable).

- IR : Stretching vibrations at ~3450 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C ether), and 750 cm⁻¹ (C–Cl).

- Mass Spectrometry : Molecular ion peak at m/z 171.6 (C₈H₁₀ClNO⁺) with fragmentation patterns indicating loss of Cl (Δ m/z 35) or ethoxy groups .

Q. What are the primary safety considerations when handling 2-Chloro-6-ethoxyaniline in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Waste Disposal : Treat with oxidizing agents (e.g., KMnO₄ in H₂SO₄) to degrade aromatic amines before disposal .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-Chloro-6-ethoxyaniline?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical predictions .

- Basis Sets : Employ 6-311++G(d,p) for geometry optimization and frequency calculations.

- Key Parameters : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the ethoxy group lowers the LUMO energy, enhancing susceptibility to electrophilic attack .

Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct formation during the synthesis of 2-Chloro-6-ethoxyaniline?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products or chlorinated side products).

- Kinetic Studies : Vary reaction times and monitor intermediates via in-situ FTIR.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) reduce side reactions compared to protic solvents .

- Case Study : A 2025 study showed that replacing HCl with H₂SO₄ during nitro-group reduction reduced byproduct formation by 30% .

Q. What computational approaches are recommended for modeling the interaction of 2-Chloro-6-ethoxyaniline with biological targets, and how do these interactions inform potential pharmacological applications?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The chlorine atom may occupy hydrophobic pockets, while the ethoxy group hydrogen-bonds with active-site residues.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Models : Corrogate substituent effects (e.g., Cl vs. F) on bioactivity. For example, chlorine’s electronegativity enhances binding affinity to bacterial dihydrofolate reductase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.